4'-(3-Chloropropoxy)propiophenone

Description

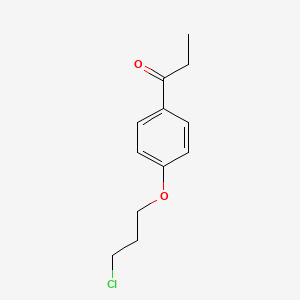

4'-(3-Chloropropoxy)propiophenone is a substituted propiophenone derivative characterized by a 3-chloropropoxy group at the para position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its structural role in benzotriazine-based inhibitors, particularly in analogues of vatalanib succinate (PTK787) and vandetanib (ZD6474) . Its synthesis typically involves introducing substituents like methoxy and 3-chloropropoxy groups at strategic positions on the benzotriazine or propiophenone backbone to enhance antiproliferative activity. Notably, compound 8m—a 1,2,3-benzotriazine derivative featuring a 3-chloropropoxy group at C7 and a methoxy group at C6—demonstrated a GI50 value of 7.98 μM in microvascular endothelial cells (MVECs), outperforming PTK787 by 4–10-fold in various cancer cell lines . The 3-chloropropoxy moiety likely contributes to improved lipophilicity and target binding, making it a critical pharmacophore.

Properties

Molecular Formula |

C12H15ClO2 |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-[4-(3-chloropropoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C12H15ClO2/c1-2-12(14)10-4-6-11(7-5-10)15-9-3-8-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

YCPYAWUAUZTIGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects:

- C4 Anilino Substitutions: Compounds with dual substituents at C3' and C4' positions (e.g., 8i, 8m, 8p) showed higher antiproliferative activity than mono-substituted analogues (e.g., 8j, 8k) or those with substituents at C3' and C5' (e.g., 8h) . This highlights the importance of substituent positioning for optimal steric alignment with molecular targets.

- Halogen vs. Alkoxy Groups: The 3-chloropropoxy group in 8m enhances activity compared to methoxy or unsubstituted derivatives, likely due to increased electron-withdrawing effects and extended alkyl chain improving membrane permeability . In contrast, dichloro derivatives (e.g., 3',4'-Dichloropropiophenone) may prioritize halogen bonding but lack the flexible alkoxy linker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.